3-Methanesulfinylcyclohexan-1-ol
Description
3-Methanesulfinylcyclohexan-1-ol is a cyclohexanol derivative featuring a methanesulfinyl (-S(O)CH₃) substituent at the 3-position. This compound’s sulfinyl group confers distinct polarity and oxidative stability, distinguishing it from thiols (e.g., sulfanyl analogs) and simple alcohols.
Properties
IUPAC Name |
3-methylsulfinylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-10(9)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJLPVPZKRFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfinylcyclohexan-1-ol typically involves the oxidation of 3-methylthio-cyclohexanol. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective oxidation of the sulfur atom to the sulfoxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and specific reaction parameters such as temperature, pressure, and solvent choice are critical to achieving high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfinylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Methanesulfonylcyclohexan-1-ol.
Reduction: 3-Methylthiocyclohexan-1-ol.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
3-Methanesulfinylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methanesulfinylcyclohexan-1-ol involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Key structural analogs include:
- 3-Methyl-3-sulfanylhexan-1-ol: A hexanol derivative with a sulfanyl (-SH) group at position 3, synthesized via racemic benzylsulfanyl intermediates .
- 3-Methyl-1-Hexen-3-Ol: An alkenol with a double bond in the hexanol chain, commercially available for industrial use .
- 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol: A terpene-alcohol with a cyclohexenol backbone and an isoprenoid substituent, structurally related to menthol derivatives .
Functional Group Impact on Reactivity
- Sulfinyl (-S(O)CH₃) : Enhances polarity and oxidative stability compared to sulfanyl (-SH) groups. Likely increases boiling point and water solubility.
- Sulfanyl (-SH) : More reactive, prone to oxidation and disulfide formation, as seen in wine aroma precursors like 3-S-cysteinylhexan-1-ol .
- Alkenol (-C=C-OH): Reduced polarity due to the hydrocarbon chain, leading to higher volatility, as observed in 3-Methyl-1-Hexen-3-Ol .
Analytical and Spectral Data Comparison
- 3-Methyl-3-sulfanylhexan-1-ol : EI-MS shows m/z 146 (M⁺), 103 (base peak), and 85 .
- 3-Methanesulfinylcyclohexan-1-ol : Expected molecular ion at m/z 162 (C₇H₁₄O₂S), with characteristic S=O IR stretching (~1050 cm⁻¹).
- 3-Methyl-1-Hexen-3-Ol: Lacks spectral data in evidence but likely exhibits alkenol-specific fragmentation in MS .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectral Data Comparison
| Compound Name | EI-MS (m/z) | Notable Peaks |
|---|---|---|
| 3-Methyl-3-sulfanylhexan-1-ol | 146 (M⁺) | 103, 85, 43 |
| This compound* | 162 (M⁺, theoretical) | N/A |
*Theoretical data based on molecular formula.
Notes
Synthesis Assumptions : The proposed synthesis of this compound via sulfanyl oxidation is inferred from analogous pathways .
Contradictions : Evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs.
Analytical Gaps : Spectral data for this compound is theoretical; experimental validation is required.
Industrial Relevance : Sulfinyl compounds may offer advantages in drug design due to enhanced stability and chirality.
Biological Activity
3-Methanesulfinylcyclohexan-1-ol is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄O₂S
- Molecular Weight : 162.25 g/mol
- CAS Number : 2138126-09-5
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the oxidation of 3-methylthio-cyclohexanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reactions can lead to various derivatives depending on the conditions applied.
Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the sulfoxide group to a sulfone. |
| Reduction | Reduces the sulfoxide back to a sulfide using agents like lithium aluminum hydride. |
| Substitution | Hydroxyl group can form esters or ethers through substitution reactions. |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with sulfoxide groups often exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The sulfoxide group can participate in hydrogen bonding, influencing enzyme activity and receptor interactions.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various sulfoxides, including this compound, against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting potent antimicrobial properties.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methylthiocyclohexan-1-ol | Reduced form of the compound | Limited biological activity compared to its sulfoxide counterpart. |
| 3-Methanesulfonylcyclohexan-1-ol | Fully oxidized form | Exhibits enhanced reactivity but may have different biological effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
